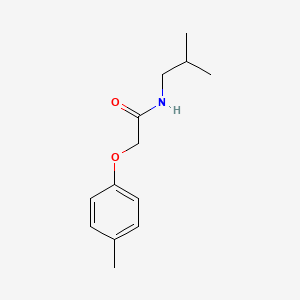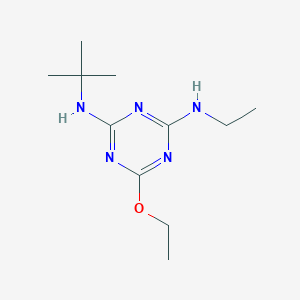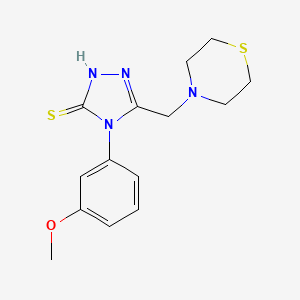
N-isobutyl-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(4-methylphenoxy)acetamide, also known as ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained interest in the scientific community due to its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. In
作用機序
Ibutamoren works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone release. Ibutamoren also has a weak affinity for the growth hormone-releasing hormone receptor, which may contribute to its growth hormone-stimulating effects.
Biochemical and Physiological Effects:
Ibutamoren has a number of biochemical and physiological effects. It increases growth hormone levels, which leads to an increase in insulin-like growth factor 1 (IGF-1) levels. IGF-1 is important for promoting cell growth and division, as well as regulating glucose metabolism. Ibutamoren also increases lean body mass and bone density, which may be beneficial for elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide improves insulin sensitivity and reduces visceral fat in obese individuals.
実験室実験の利点と制限
One advantage of using N-isobutyl-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of growth hormone without the need for exogenous administration of growth hormone. This can be useful for studying the effects of growth hormone in different physiological and pathological conditions. However, one limitation of using this compound is that it may have off-target effects due to its weak affinity for other receptors, such as the serotonin receptor.
将来の方向性
There are several future directions for research on N-isobutyl-2-(4-methylphenoxy)acetamide. One area of interest is its potential applications in treating muscle wasting and sarcopenia. Studies have shown that this compound can increase lean body mass, which may be beneficial for individuals with muscle wasting conditions. Another area of interest is its potential applications in treating osteoporosis. Ibutamoren has been shown to improve bone density in elderly individuals, which may be useful for preventing or treating osteoporosis. Finally, there is interest in exploring the potential off-target effects of this compound, particularly its effects on the serotonin receptor.
合成法
Ibutamoren is synthesized through a multistep process starting with 4-methylphenol. The first step involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-methylphenoxy)acetyl chloride with isobutylamine to form N-isobutyl-2-(4-methylphenoxy)acetamide.
科学的研究の応用
Ibutamoren has been extensively studied for its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase growth hormone levels in both young and elderly individuals. It has also been shown to increase lean body mass and improve bone density in elderly individuals. In addition, this compound has been shown to improve insulin sensitivity and reduce visceral fat in obese individuals.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-13(15)9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLTNBNFBVTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)



